(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile
Description
(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-6-12(19)10(8-16)13-17-11-5-2-1-4-9(11)14(20)18-13/h1-2,4-5,17H,3,6-7H2,(H,18,20)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZHRWXAIBGOST-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)CCCCl)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N/C(=C(/C#N)\C(=O)CCCCl)/N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-chlorobenzamide with ethyl cyanoacetate, followed by cyclization and chlorination steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines or alcohols.
Scientific Research Applications
(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s quinazoline core is known for its biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antiviral, and antibacterial agents.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are essential for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth or the prevention of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)malononitrile
- (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile
Uniqueness
(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
